methyl 1-methyl-1H-pyrazole-5-carboxylate

Catalog No.
S726458
CAS No.
17827-60-0
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 1-methyl-1H-pyrazole-5-carboxylate

CAS Number

17827-60-0

Product Name

methyl 1-methyl-1H-pyrazole-5-carboxylate

IUPAC Name

methyl 2-methylpyrazole-3-carboxylate

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c1-8-5(3-4-7-8)6(9)10-2/h3-4H,1-2H3

InChI Key

CECCPWAWRYFLOA-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C(=O)OC

Canonical SMILES

CN1C(=CC=N1)C(=O)OC

Methyl 1-methyl-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C6_6H8_8N2_2O2_2 and a molecular weight of approximately 140.14 g/mol. This compound is characterized by its pyrazole structure, where a methyl group is attached to the nitrogen atom at position 1, and a carboxylate group is present at position 5. It appears as a colorless to pale yellow liquid with a density of about 1.2 g/cm³ and has a boiling point of approximately 221.6 °C under standard atmospheric conditions .

Due to the lack of research on this specific compound, its mechanism of action is unknown. Pyrazole derivatives can exhibit various biological activities depending on the substituents on the ring. Some pyrazoles have been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties []. However, the specific effects of methyl 1-methyl-1H-pyrazole-5-carboxylate remain unexplored.

Typical of carboxylate esters and pyrazoles. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield 1-methyl-1H-pyrazole-5-carboxylic acid and methanol.
  • Alkylation: The nitrogen atom in the pyrazole ring can act as a nucleophile, allowing for alkylation reactions with various electrophiles.
  • Condensation Reactions: It can react with aldehydes or ketones in the presence of acid catalysts to form corresponding pyrazole derivatives.

Research indicates that methyl 1-methyl-1H-pyrazole-5-carboxylate exhibits notable biological activities, particularly in the field of medicinal chemistry. It has been studied for its potential as an anti-inflammatory agent and its ability to inhibit certain enzymes involved in metabolic pathways. Its derivatives have shown promise in treating conditions such as diabetes and cancer due to their interaction with biological targets .

Several methods exist for synthesizing methyl 1-methyl-1H-pyrazole-5-carboxylate:

  • Condensation Reaction: One common method involves the condensation of 1-methyl-1H-pyrazole with methyl chloroformate in the presence of a base like triethylamine.
  • Carboxylation: Another approach is the carboxylation of 1-methylpyrazole using carbon dioxide under high pressure, followed by esterification with methanol.
  • Multi-step Synthesis: Advanced synthetic routes may involve multiple steps, including protection-deprotection strategies and functional group transformations, to achieve higher yields and purity.

Methyl 1-methyl-1H-pyrazole-5-carboxylate finds applications in various fields:

  • Agriculture: It is utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides.
  • Pharmaceuticals: Its derivatives are explored for their therapeutic potential against various diseases, including cancer and metabolic disorders.
  • Chemical Research: It serves as a building block in organic synthesis for developing new compounds with desired biological activities.

Interaction studies have focused on understanding how methyl 1-methyl-1H-pyrazole-5-carboxylate interacts with biological macromolecules. These studies often employ techniques such as:

  • Molecular Docking: To predict binding affinities with target proteins.
  • Enzyme Inhibition Assays: To evaluate its effectiveness against specific enzymes related to disease pathways.

These investigations help elucidate its mechanism of action and potential therapeutic benefits.

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Methyl 1-methyl-1H-pyrazole-5-carboxylate

Dates

Modify: 2023-08-15

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